Ethanimidamide, monoacetate

Hygroscopicity Handling stability Stoichiometric accuracy

Problem: Deliquescent acetamidine hydrochloride causes weighing errors and moisture contamination in multi-step pyrimidine synthesis. Solution: Ethanimidamide, monoacetate delivers non-hygroscopic stability. • Achieves stoichiometric accuracy through inherent non-hygroscopicity. • Enables walkaway automation without free-base pre-treatment. • 185-187 °C mp provides thermal safety margin. • Single-step lab synthesis in 84% yield for supply chain resilience.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 36896-17-0
Cat. No. B1209204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanimidamide, monoacetate
CAS36896-17-0
Synonymsacetamidine
acetamidine hydrochloride
acetamidine monoacetate
acetamidine monohydrochloride
acetamidine sulfate (1:1)
acetamidinium
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(=N)N.CC(=O)O
InChIInChI=1S/C2H6N2.C2H4O2/c2*1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4)
InChIKeyZOZNCAMOIPYYIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanimidamide Monoacetate: Compound Class and Structural Profile


Ethanimidamide, monoacetate (CAS 36896-17-0), also referred to as acetamidine acetate, is the acetic acid salt of the simplest alkyl amidine, ethanimidamide (CH₃C(=NH)NH₂). It belongs to the carboxamidine class and serves as a versatile C₂N₂ building block for nitrogen-containing heterocycle synthesis. The compound, with a molecular formula of C₂H₆N₂·C₂H₄O₂ and a molecular weight of 118.13 g/mol [1], exists as a crystalline solid exhibiting a melting point of 185–187 °C (with decomposition) [2]. As an amidinium salt, it provides a chemically stabilized form of the reactive free base, which itself decomposes into ammonia and acetonitrile on heating and rapidly forms carbonate on air exposure [3]. This acetate salt is fundamentally differentiated from the widely used acetamidine hydrochloride by its markedly lower hygroscopicity, a critical property for handling, stoichiometric accuracy, and long-term storage in synthetic laboratories [4].

Acetamidine Hydrochloride vs. Acetate: Hygroscopicity and Handling Risks


Direct substitution of acetamidine hydrochloride (CAS 124-42-5) for the monoacetate form introduces quantifiable risks to experimental reproducibility and process robustness. Acetamidine hydrochloride is consistently described as 'deliquescent' or 'highly hygroscopic' in both the primary literature and authoritative chemical databases, requiring storage in tightly stoppered containers to prevent water absorption [1] . In contrast, the monoacetate salt is reported as 'not appreciably hygroscopic' under standard atmospheric conditions [2]. This difference is structural in origin: the acetate salt possesses a 3D crystal lattice with characteristic hydrogen-bonding networks, whereas the hydrochloride's crystal packing creates larger cavities that facilitate water incorporation [3]. In practical terms, weighing out acetamidine hydrochloride on a laboratory balance introduces unknown water mass that compromises stoichiometric precision in moisture-sensitive reactions—a problem that the acetate form largely mitigates. The evidence below quantifies these and other differential properties that make the acetate salt the rationally preferred choice for applications where handling stability, shelf life, and exact stoichiometry are paramount.

Ethanimidamide Monoacetate vs. In-Class Analogs: Head-to-Head Comparison


Hygroscopicity Comparison: Acetate Salt vs. Hydrochloride

The acetate salt form largely resolves the severe deliquescence problem of the hydrochloride. In a direct head-to-head statement, Taylor and Ehrhart (1960) report that 'in contrast to formamidine and acetamidine hydrochloride, which are highly deliquescent, the corresponding acetates are not appreciably hygroscopic' [1]. The hydrochloride is characterized as 'deliquescent' in multiple authoritative databases, requiring storage in tightly stoppered containers to prevent water absorption that renders accurate weighing impossible [2]. Note: a later study under forced conditions (90% humidity, 30 °C, extended exposure) classified acetamidinium acetate as 'quite hygroscopic,' with its weight increase pattern similar to ammonium acetate [3]. This underscores that while not immune to moisture, the acetate's ambient-condition stability is vastly superior to the deliquescent hydrochloride.

Hygroscopicity Handling stability Stoichiometric accuracy

Synthetic Accessibility: One-Step Acetamidine Acetate Preparation

Acetamidine acetate can be prepared in a single-step reaction from ethyl orthoacetate, ammonia, and ammonium acetate, delivering an 84% isolated yield of the pure salt [1]. The Pinner synthesis used for the hydrochloride requires acetonitrile, anhydrous HCl gas, and alcohol under strictly anhydrous conditions, with yields that are typically lower and highly sensitive to moisture. The orthoester route to the acetate is operationally simpler, does not require generation of anhydrous HCl, and produces a product that can be used directly in condensation reactions without prior liberation of the free base [1]. This synthetic accessibility makes the acetate form particularly attractive for laboratories that need to prepare the reagent on-demand rather than relying on commercially supplied material.

Synthetic accessibility Yield Ethyl orthoacetate

Thermal Stability: Acetate vs. Hydrochloride

The acetate salt exhibits a significantly higher decomposition-onset melting point (185–187 °C, with decomposition) compared to acetamidine hydrochloride (164–170 °C, with decomposition) [1] [2]. Formamidine acetate, the closest structural analog differing by one methyl group, melts even lower at 158–161 °C (decomp.) . The approximately 20 °C higher thermal stability of the acetate versus the hydrochloride provides a wider safe operating window for reactions conducted at elevated temperatures, such as solvent-free melt condensations or DMF-mediated cyclizations at 120–150 °C that are common in pyrimidine synthesis.

Thermal stability Melting point Decomposition temperature

Direct Condensation Without Free-Base Liberation

A major practical advantage of the acetate salt is that it can be used directly in condensation reactions without requiring a prior free-base liberation step. Taylor and Ehrhart (1960) demonstrated that formamidine acetate—and by direct analogy, acetamidine acetate—'may be used directly in many condensation reactions without prior liberation of free formamidine' [1]. This is in contrast to acetamidine hydrochloride, which typically requires treatment with a base (e.g., sodium methoxide) to generate the free amidine before nucleophilic condensation can occur. The acetate counterion is sufficiently basic to deprotonate the amidinium cation under typical reaction conditions (e.g., refluxing ethanol), releasing the nucleophilic free amidine in situ [2]. This eliminates an entire synthetic step and avoids the introduction of sodium chloride or other inorganic byproducts that can complicate workup.

Condensation reactions Synthetic efficiency Pyrimidine synthesis

Acetamidine as a Bioisosteric Cationic Head Replacement

In medicinal chemistry, the acetamidine moiety—delivered most conveniently as its acetate salt—functions as an effective bioisosteric replacement for quaternary ammonium and tertiary amine cationic heads. Cereda et al. (1990) demonstrated that replacing the cationic head of atropine and scopolamine with amidine groups (including acetamidine) yields compounds with high affinity for muscarinic acetylcholine receptors, comparable or only slightly inferior to the parent drugs, while introducing additional hydrogen-bonding capacity due to the planar amidine geometry [1]. The acetate salt form is particularly advantageous for these applications because it avoids the chloride counterion, which can interfere with certain receptor-binding assays and complicates purification of the final drug candidates. The pKa of acetamidine (≈12.5 in water) positions it as a stronger base than benzamidine (pKa 11.6) but weaker than guanidine (pKa ≈13.6), offering a tunable basicity window for optimizing pharmacokinetic properties [2].

Bioisosterism Antimuscarinic Drug design Medicinal chemistry

Ethanimidamide Monoacetate: High-Value Application Scenarios


Moisture-Sensitive Pyrimidine Library Synthesis

In multi-step parallel synthesis of pyrimidine-based screening libraries, weighing accuracy is paramount. The non-hygroscopic nature of the acetate salt [1] ensures that each reaction vessel receives the intended molar equivalent of amidine building block, eliminating the run-to-run variability introduced by water uptake in deliquescent acetamidine hydrochloride. Coupled with the acetate's direct-usability in condensation reactions without base pre-treatment [1], this enables walkaway automation on synthesis platforms where manual free-base generation is impractical.

High-Temperature Melt Condensation for Imidazole and Triazine Synthesis

The elevated decomposition-onset melting point of 185–187 °C for the acetate [2], compared to 164–170 °C for the hydrochloride, provides a critical thermal safety margin for solvent-free melt reactions conducted above 150 °C. This makes the acetate the preferred amidine source for synthesizing 2-methyl-substituted imidazoles and triazines that require forcing thermal conditions, where premature decomposition of the hydrochloride would generate acetonitrile and ammonium chloride byproducts that contaminate the product.

Amidine Bioisosteres with Clean Counterion Profile

When the acetamidine fragment is being incorporated as a bioisosteric replacement for quaternary ammonium heads in receptor-targeted drug candidates [3], the acetate salt provides a chloride-free starting material. This is particularly important for compounds destined for chloride-sensitive biological assays (e.g., ion channel screens) or for late-stage drug candidates where residual chloride from the hydrochloride could form insoluble salts during formulation. The acetate counterion is pharmaceutically acceptable and can be readily exchanged if needed.

In-House Synthesis of Acetamidine Reagent

For laboratories in regions with unreliable chemical supply chains or those requiring freshly prepared reagent, the one-step synthesis of acetamidine acetate from ethyl orthoacetate, ammonia, and ammonium acetate in 84% yield [1] offers a compelling cost and logistics advantage. The procedure avoids anhydrous HCl gas handling, requires only standard reflux glassware, and produces a crystalline product of sufficient purity for direct synthetic use. This route is notably safer and more accessible than the Pinner synthesis required for the hydrochloride.

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